molecular formula C21H25F3N4O2 B2567116 3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2309313-97-9

3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2567116
CAS No.: 2309313-97-9
M. Wt: 422.452
InChI Key: LKSQQABORVJVBO-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a piperidine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the piperidine and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridazine ring.

    Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Material Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine moiety play crucial roles in its binding affinity and activity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Amino-3-pyridyl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

3-Tert-butyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyridazine is unique due to its combination of a pyridazine ring, a piperidine moiety, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2/c1-20(2,3)16-6-7-18(27-26-16)30-13-14-8-10-28(11-9-14)19(29)15-4-5-17(25-12-15)21(22,23)24/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSQQABORVJVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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